molecular formula C8H10Cl2N2O2 B1462843 N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride CAS No. 1177318-36-3

N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride

Cat. No. B1462843
CAS RN: 1177318-36-3
M. Wt: 237.08 g/mol
InChI Key: FNYIDMOGGOATRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the alkylation of esters of amino acids in dimethylformamide (DMF) using triethylamine (Et₃N) and sodium iodide (NaI). This method has been found to be more convenient and yield higher results compared to the reduction of Schiff bases obtained from 2-chloro-5-nitrobenzaldehyde and corresponding amino acid esters using sodium borohydride (NaBH₄) .

Molecular Structure Analysis

The molecular structure of N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride consists of a benzene ring with a chlorine atom and a nitro group attached to it. Additionally, an N-methylamine group is linked to the benzene ring. The hydrochloride counterion balances the positive charge on the nitrogen atom of the amine group .
  • Physical and Chemical Properties Analysis

    • Melting Point : The compound melts in the range of 75°C to 79°C .
  • Safety and Hazards

    • Storage : Store at ambient temperatures .
  • Scientific Research Applications

    Nitroso Compounds in Water Technology

    Nitroso compounds, such as N-nitrosodimethylamine (NDMA), are significant in water technology, particularly as disinfection by-products in chloraminated water. Their formation mechanisms, occurrence, and removal strategies are crucial for ensuring water safety and quality. NDMA and similar nitrosamines pose health risks, making it imperative to understand their formation and devise effective removal methods from water sources. Research in this area focuses on the identification of precursors, understanding the chemical reactions leading to nitrosamine formation, and exploring advanced water treatment methods to mitigate their presence (Nawrocki & Andrzejewski, 2011).

    Photosensitive Protecting Groups

    The use of photosensitive protecting groups, including those derived from nitrobenzyl compounds, is a notable application in synthetic chemistry. These groups are pivotal in the controlled release of active pharmaceutical ingredients, enabling targeted drug delivery and activation. The development and application of such groups in creating more efficient and selective synthetic pathways demonstrate the importance of nitrobenzyl derivatives in advancing pharmaceutical synthesis and therapeutic interventions (Amit, Zehavi, & Patchornik, 1974).

    properties

    IUPAC Name

    1-(2-chloro-5-nitrophenyl)-N-methylmethanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FNYIDMOGGOATRB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10Cl2N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    237.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    1177318-36-3
    Record name Benzenemethanamine, 2-chloro-N-methyl-5-nitro-, hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1177318-36-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.